molecular formula C14H11N3O6 B610127 2,4-dihydroxy-N'-(2-hydroxy-5-nitrobenzylidene)benzohydrazide CAS No. 304481-72-9

2,4-dihydroxy-N'-(2-hydroxy-5-nitrobenzylidene)benzohydrazide

Cat. No.: B610127
CAS No.: 304481-72-9
M. Wt: 317.257
InChI Key: OXONIXZPWKJHMW-VIZOYTHASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,4-dihydroxy-N’-(2-hydroxy-5-nitrobenzylidene)benzohydrazide” is a chemical compound with the molecular formula C14H11N3O6 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers .


Synthesis Analysis

The synthesis of this compound involves the use of ethyl 2,4-dihydroxybenzoate and hydrazine hydrate as starting reagents . The compound is also used in the synthesis of zinc-selective spiropyran-based fluorescent and photoregenerable receptor .


Molecular Structure Analysis

The molecule adopts an E configuration with respect to the C=N bond. It is relatively planar, with a dihedral angle between the two benzene rings .


Chemical Reactions Analysis

The compound is used in the synthesis of various other compounds, including a zinc-selective spiropyran-based fluorescent and photoregenerable receptor .

Scientific Research Applications

  • Antimicrobial Activities : Benzohydrazone compounds, including 2,4-dihydroxy-N'-(2-hydroxy-5-nitrobenzylidene)benzohydrazide derivatives, have demonstrated significant antimicrobial activities. They are particularly effective against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. The presence of electron-withdrawing groups like Cl and NO2 enhances their antimicrobial potency (Han, 2013).

  • Antioxidant Properties : Some derivatives of this compound have shown promising antioxidant activities. This includes the ability to scavenge different types of radicals, suggesting potential for use in combating oxidative stress-related disorders (Ji et al., 2013).

  • Structural Studies and Crystallography : These compounds have been characterized using X-ray crystallography, revealing intricate molecular structures stabilized by hydrogen bonds and weak π...π interactions. Such studies are crucial for understanding the chemical behavior and potential applications of these compounds (Lei et al., 2011).

  • Potential in Catalysis : Aroylhydrazone Schiff bases derived from this compound have been utilized to synthesize nickel complexes, which showed promising activity as catalysts in certain chemical reactions (Sutradhar et al., 2019).

  • Inhibition of Xanthine Oxidase : Studies indicate that some derivatives can inhibit xanthine oxidase, an enzyme involved in purine metabolism, suggesting potential therapeutic applications in conditions like gout or hyperuricemia (Han et al., 2022).

  • Interaction with DNA : There's evidence that certain derivatives can interact with DNA, which opens up possibilities for their use in genetic studies or potentially in the development of new drugs (Sirajuddin et al., 2013).

Future Directions

The compound has been used in the synthesis of a zinc-selective spiropyran-based fluorescent and photoregenerable receptor , suggesting potential applications in the field of fluorescence-based sensing. Additionally, its observed antimicrobial activity and in vitro anticancer potential suggest potential future directions in medical and pharmaceutical research .

Properties

IUPAC Name

2,4-dihydroxy-N-[(Z)-(2-hydroxy-5-nitrophenyl)methylideneamino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O6/c18-10-2-3-11(13(20)6-10)14(21)16-15-7-8-5-9(17(22)23)1-4-12(8)19/h1-7,18-20H,(H,16,21)/b15-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXONIXZPWKJHMW-CHHVJCJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C=NNC(=O)C2=C(C=C(C=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])/C=N\NC(=O)C2=C(C=C(C=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does WQ-2101 exert its anti-leukemic effects in FLT3-ITD AML?

A1: WQ-2101 is a potent and selective inhibitor of phosphoglycerate dehydrogenase (PHGDH) [, ]. PHGDH catalyzes the rate-limiting step in the de novo serine synthesis pathway. Research has shown that FLT3-ITD mutations drive serine uptake and synthesis in AML cells, making them reliant on serine for proliferation and survival []. By inhibiting PHGDH, WQ-2101 effectively blocks serine synthesis, leading to the inhibition of proliferation and induction of apoptosis in FLT3-ITD AML cells [, ].

Q2: What are the potential benefits of combining WQ-2101 with existing chemotherapy agents like cytarabine?

A2: Studies demonstrate that WQ-2101 synergizes with cytarabine, a standard chemotherapy agent used in AML treatment []. This enhanced efficacy stems from WQ-2101's ability to exacerbate DNA damage induced by cytarabine []. This finding highlights the potential of WQ-2101 as a valuable component of combination therapies for FLT3-ITD AML, potentially improving treatment outcomes.

Q3: What future research directions are being explored for WQ-2101 in the context of AML treatment?

A3: Further investigations are warranted to optimize dosing strategies, evaluate long-term efficacy and safety profiles, and determine the potential for developing resistance to WQ-2101. Additionally, identifying predictive biomarkers for treatment response and exploring combination therapies with other targeted agents represent promising avenues for future research.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.